molecular formula C15H10O4 B022305 Daidzein-d6 CAS No. 291759-05-2

Daidzein-d6

Cat. No. B022305
CAS RN: 291759-05-2
M. Wt: 260.27 g/mol
InChI Key: ZQSIJRDFPHDXIC-UMCLXPAOSA-N
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Description

Daidzein-d6 is a deuterium-labeled version of Daidzein . Daidzein is a soy isoflavone, which acts as a PPAR activator . It is used for scientific research .


Synthesis Analysis

Daidzein-based main-chain benzoxazine polymers were synthesized from daidzein, aromatic/aliphatic diamine, and paraformaldehyde . The structures of the new polymers were studied by 1H nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FT-IR) .


Molecular Structure Analysis

Daidzein, the parent compound of Daidzein-d6, is a naturally occurring compound found exclusively in soybeans and other legumes and structurally belongs to a class of compounds known as isoflavones .


Chemical Reactions Analysis

Daidzein-d6, like its parent compound Daidzein, is a poorly water-soluble isoflavone . Nano-formulations such as nanoemulsion and nanosuspension have been prepared to increase its oral bioavailability .


Physical And Chemical Properties Analysis

Daidzein, the parent compound of Daidzein-d6, is a poorly water-soluble isoflavone . Its solubility has been improved through the use of nano-formulations .

Scientific Research Applications

Nutraceutical Supplement

Daidzein (DDZ) is a well-known nutraceutical supplement belonging to the class of isoflavones . It is isolated from various sources such as alfalfa, soybean, and red clover .

Cardiovascular Exercise

Daidzein demonstrates beneficial properties for cardiovascular exercise . It can potentially improve heart health and reduce the risk of heart diseases.

Cholesterol Reduction

Another significant application of Daidzein is in cholesterol reduction . It can help lower the levels of bad cholesterol in the body, thereby promoting overall health.

Anticancer Properties

Daidzein has shown anticancer effects . It can potentially be used in the treatment and prevention of various types of cancer.

Antifibrotic Effects

The antifibrotic effects of Daidzein make it effective in treating diseases related to fibrosis . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue.

Antidiabetic Effects

Daidzein has antidiabetic effects , which make it a potential candidate for the treatment of diabetes. It can help regulate blood sugar levels and improve insulin sensitivity.

Prevention of Osteoporosis

Daidzein’s structure and operation are similar to those of human estrogens, which are important in preventing osteoporosis . Osteoporosis is a condition that weakens bones, making them fragile and more likely to break.

Treatment of Postmenopausal Diseases

Daidzein can be used in the treatment of postmenopausal diseases . It can help manage symptoms associated with menopause, such as hot flashes and bone loss.

Mechanism of Action

Target of Action

Daidzein-d6, a deuterium-labeled form of Daidzein , is a natural isoflavone found in leguminous plants such as soybeans . It is a phytoestrogen, meaning it has a structure and function similar to human estrogens . It has been reported to inhibit aldehyde dehydrogenase-2 (ALDH-2) in isolated mitochondria .

Mode of Action

Daidzein-d6 interacts with its targets by binding to estrogen receptors, inhibiting enzymes, and exhibiting anti-oxidative properties . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria, respectively .

Biochemical Pathways

The biochemical pathways affected by Daidzein-d6 involve the conversion of daidzein into various metabolites. Daidzein can be decomposed into its aglycone form of daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert daidzein into equol . These metabolites are considered to have a wide range of biological activities and are thought to be the real source of its biological activities .

Pharmacokinetics

The pharmacokinetics of Daidzein-d6 involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Daidzein-d6 can be increased by using nano-formulations such as nanoemulsion and nanosuspension .

Result of Action

The molecular and cellular effects of Daidzein-d6’s action include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . It has been shown to have health benefits such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Daidzein-d6. For example, the intake of legume food, especially in East Asians, can affect the amount of Daidzein-d6 ingested . Additionally, the photodegradation of Daidzein-d6 in water can be influenced by the presence of different dissociated forms .

Safety and Hazards

The safety data sheet for Daidzein, the parent compound of Daidzein-d6, indicates that it causes skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective clothing and eye protection .

Future Directions

Daidzein, the parent compound of Daidzein-d6, has several biological effects such as antioxidation, anti-inflammation, chemoprevention, and anticancer effects . It has potential for development as a phytopharmaceutical .

properties

IUPAC Name

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-UMCLXPAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442180
Record name Daidzein-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daidzein-d6

CAS RN

291759-05-2
Record name Daidzein-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Daidzein-d6 and why was it synthesized in this study?

A1: Daidzein-d6 is a deuterated form of Daidzein, a naturally occurring isoflavone. In this study [], Daidzein-d6 was synthesized for use as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) quantitation of isoflavones like Daidzein itself.

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